molecular formula C5H4N4 B040124 [1,2,4]Triazolo[4,3-c]pyrimidine CAS No. 274-81-7

[1,2,4]Triazolo[4,3-c]pyrimidine

Cat. No.: B040124
CAS No.: 274-81-7
M. Wt: 120.11 g/mol
InChI Key: XUFCBCHWTOAVAA-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The unique structure of 1,2,4-Triazolo[4,3-c]pyrimidine endows it with a variety of biological activities, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazolo[4,3-c]pyrimidine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,2,4-Triazolo[4,3-c]pyrimidine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of various substituted triazolo[4,3-c]pyrimidine derivatives .

Scientific Research Applications

1,2,4-Triazolo[4,3-c]pyrimidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of novel catalysts and ligands for various chemical reactions.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness of 1,2,4-Triazolo[4,3-c]pyrimidine: The unique structure of 1,2,4-Triazolo[4,3-c]pyrimidine, with its fused triazole and pyrimidine rings, provides it with distinct biological activities and makes it a valuable compound for various scientific research applications. Its ability to inhibit CDK2 and other molecular targets highlights its potential as a therapeutic agent in the treatment of cancer and other diseases .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-6-3-9-4-7-8-5(1)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFCBCHWTOAVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318063
Record name 1,2,4-triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-81-7
Record name 1,2,4-Triazolo[4,3-c]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC325509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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